molecular formula C6H5N3 B1291449 1H-ピロロ[2,3-d]ピリダジン CAS No. 271-35-2

1H-ピロロ[2,3-d]ピリダジン

カタログ番号: B1291449
CAS番号: 271-35-2
分子量: 119.12 g/mol
InChIキー: PCRSIUOCDHDRMN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1H-Pyrrolo[2,3-d]pyridazine (PDP) is a heterocyclic compound belonging to the pyridine family and is widely used in organic synthesis. It is a five-membered ring system with two nitrogen atoms, one oxygen atom, and two carbon atoms. It is a versatile building block for the synthesis of a wide range of organic compounds and is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

科学的研究の応用

抗がん活性

1H-ピロロ[2,3-d]ピリダジン: 誘導体は、抗がん剤としての可能性を探求されてきました。 これらの化合物は、アデニンやグアニンなどのDNA塩基と構造的に類似しているため、がん細胞の増殖を阻害する効果が考えられます . これらは特に、細胞分裂と生存を調節するシグナル伝達経路において重要な役割を果たすキナーゼ阻害剤としての役割で研究されています。 これらの化合物は、特定のキナーゼを標的にすることで、がん細胞の増殖を阻止し、がん治療の有望な道筋を提供します。

抗ウイルス性

1H-ピロロ[2,3-d]ピリダジン誘導体の抗ウイルス性は、もう1つの関心の対象となっています。 ウイルス複製を阻害する能力により、さまざまなウイルス感染症に対する薬物開発の有望な候補となります。 例えば、HIVに対する有効性について研究されており、ウイルスのライフサイクルにおける重要な成分である逆転写酵素を阻害する可能性があります .

抗菌作用

1H-ピロロ[2,3-d]ピリダジン部分を有する化合物は、中等度の抗菌作用を示しています。 これは、抗生物質耐性の増加の文脈において特に重要です。 耐性菌株を標的にできる新しい抗菌剤を開発することで、これらの化合物は細菌感染症に対抗するために利用できるツールの武器庫に貢献しています .

鎮痛剤および鎮静剤の用途

研究によると、1H-ピロロ[2,3-d]ピリダジンの特定の誘導体は、潜在的な鎮痛作用と鎮静作用を持っています。 これらの化合物は動物モデルで試験されており、痛みを軽減し、鎮静を誘発する上で有望な結果を示しており、疼痛管理と睡眠障害の新しい治療法につながる可能性があります .

抗糖尿病の可能性

1H-ピロロ[2,3-d]ピリダジン誘導体は、血糖値を低下させる効果と関連付けられており、これは糖尿病および関連する代謝性疾患の予防と治療に役立つ可能性があります。 血糖値を調節する能力は、1型糖尿病、インスリン抵抗性、および血糖値の上昇を特徴とする他の状態の管理における潜在的な用途を示唆しています .

抗炎症活性

1H-ピロロ[2,3-d]ピリダジン誘導体の抗炎症作用により、炎症性疾患の治療候補となります。 これらは、炎症性サイトカインの産生を阻害するか、他の炎症性経路を阻害することで作用し、関節炎やその他の慢性炎症性疾患などの状態からの緩和を提供する可能性があります .

作用機序

Target of Action

1H-Pyrrolo[2,3-d]pyridazine derivatives have been reported to exhibit potent activities against Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptors that play an essential role in various types of tumors . They consist of highly conserved extracellular ligand-binding domains, a single transmembrane segment, and a cytoplasmic tyrosine kinase domain .

Mode of Action

Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt . 1H-Pyrrolo[2,3-d]pyridazine derivatives inhibit these FGFRs, thereby disrupting these signaling pathways .

Biochemical Pathways

The inhibition of FGFRs by 1H-Pyrrolo[2,3-d]pyridazine derivatives affects several biochemical pathways. These include the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Disruption of these pathways can lead to the inhibition of tumor growth and progression .

Pharmacokinetics

It’s worth noting that compound 4h, a derivative of 1h-pyrrolo[2,3-d]pyridazine, has a low molecular weight . This could be beneficial to its subsequent optimization and may impact its Absorption, Distribution, Metabolism, and Excretion (ADME) properties .

Result of Action

The inhibition of FGFRs by 1H-Pyrrolo[2,3-d]pyridazine derivatives can lead to various molecular and cellular effects. For instance, compound 4h has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . In addition, it significantly inhibited the migration and invasion of 4T1 cells .

Action Environment

生化学分析

Biochemical Properties

1H-Pyrrolo[2,3-d]pyridazine plays a pivotal role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules, influencing their activity and function. Notably, this compound has been shown to inhibit phosphodiesterase 4 (PDE4) subtypes, particularly PDE4B, which is involved in the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE4B, 1H-Pyrrolo[2,3-d]pyridazine can modulate inflammatory responses and other cellular processes .

Cellular Effects

1H-Pyrrolo[2,3-d]pyridazine exerts significant effects on various cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the production of tumor necrosis factor-alpha (TNF-α) in peripheral blood mononuclear cells (PBMCs), thereby reducing inflammation . Additionally, 1H-Pyrrolo[2,3-d]pyridazine has been shown to affect kinase activity, which plays a crucial role in cell signaling and regulation .

Molecular Mechanism

The molecular mechanism of action of 1H-Pyrrolo[2,3-d]pyridazine involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound binds to the active site of PDE4B, inhibiting its activity and preventing the breakdown of cAMP. Elevated levels of cAMP result in the suppression of inflammatory pathways and modulation of immune responses . Furthermore, 1H-Pyrrolo[2,3-d]pyridazine has been shown to interact with protein kinases, influencing their activity and downstream signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1H-Pyrrolo[2,3-d]pyridazine have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound has demonstrated stability under various conditions, maintaining its inhibitory activity on PDE4B over extended periods . Long-term studies have shown that 1H-Pyrrolo[2,3-d]pyridazine can sustain its anti-inflammatory effects, making it a promising candidate for chronic inflammatory conditions .

Dosage Effects in Animal Models

The effects of 1H-Pyrrolo[2,3-d]pyridazine vary with different dosages in animal models. At lower doses, this compound effectively inhibits PDE4B and reduces inflammation without significant adverse effects . At higher doses, 1H-Pyrrolo[2,3-d]pyridazine may exhibit toxic effects, including gastrointestinal disturbances and emesis . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

1H-Pyrrolo[2,3-d]pyridazine is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. This compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . The metabolites of 1H-Pyrrolo[2,3-d]pyridazine are then excreted via the kidneys, highlighting the importance of renal function in its clearance .

Transport and Distribution

The transport and distribution of 1H-Pyrrolo[2,3-d]pyridazine within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with organic anion transporters, facilitating its uptake into cells . Once inside the cell, 1H-Pyrrolo[2,3-d]pyridazine can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of 1H-Pyrrolo[2,3-d]pyridazine is crucial for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with PDE4B and other target enzymes . Additionally, 1H-Pyrrolo[2,3-d]pyridazine may undergo post-translational modifications that influence its localization and activity within specific cellular compartments .

特性

IUPAC Name

1H-pyrrolo[2,3-d]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3/c1-2-7-6-4-9-8-3-5(1)6/h1-4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCRSIUOCDHDRMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CN=NC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20626509
Record name 1H-Pyrrolo[2,3-d]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20626509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

271-35-2
Record name 1H-Pyrrolo[2,3-d]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20626509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Pyrrolo[2,3-d]pyridazine
Reactant of Route 2
1H-Pyrrolo[2,3-d]pyridazine
Reactant of Route 3
1H-Pyrrolo[2,3-d]pyridazine
Reactant of Route 4
1H-Pyrrolo[2,3-d]pyridazine
Reactant of Route 5
1H-Pyrrolo[2,3-d]pyridazine
Reactant of Route 6
Reactant of Route 6
1H-Pyrrolo[2,3-d]pyridazine
Customer
Q & A

Q1: What makes 1H-pyrrolo[2,3-d]pyridazine derivatives interesting for gastric acid suppression?

A1: These compounds exhibit potent inhibitory activity against the gastric H+,K+-ATPase, the enzyme responsible for pumping protons into the stomach. This inhibition effectively reduces gastric acid secretion. One specific derivative, CS-526 (7-(4-Fluorobenzyloxy)-2,3-dimethyl-1-{[(1S,2S)-2-methylcyclopropyl]methyl}-1H-pyrrolo[2,3-d]pyridazine), has shown particularly promising results. [, ]

Q2: How does CS-526 compare to other proton pump inhibitors (PPIs) in terms of potency?

A2: Studies using hog gastric H+,K+-ATPase demonstrated that CS-526 has a higher potency compared to other PPIs tested. Its IC50 value, a measure of inhibitory strength, was determined to be 61 nM. []

Q3: Can you elaborate on the mechanism by which CS-526 inhibits the H+,K+-ATPase?

A3: CS-526 acts as a competitive antagonist at the potassium-binding site of the H+,K+-ATPase. This means it competes with potassium ions for binding, disrupting the enzyme's ability to transport protons. Importantly, this inhibition is reversible, suggesting a lower potential for long-term effects on the enzyme. []

Q4: Has the in vivo efficacy of CS-526 been investigated? What were the key findings?

A4: Yes, CS-526's effectiveness was evaluated in various animal models. In rats, both oral and intraduodenal administration of CS-526 led to dose-dependent inhibition of gastric acid secretion. [] Furthermore, in a reflux esophagitis model, CS-526 effectively prevented esophageal lesions when administered orally or intraduodenally, demonstrating its potential in treating gastroesophageal reflux disease (GERD). []

Q5: Did subchronic administration of CS-526 lead to rebound gastric acid secretion in animal models?

A5: A study in rats examined the long-term effects of CS-526 on gastric acid secretion. Interestingly, after 14 days of treatment, CS-526 did not cause a significant increase in gastric acid secretion, suggesting a lower risk of rebound hypersecretion compared to another PPI, lansoprazole, which showed a significant increase in gastric acid secretion post-treatment. []

Q6: Beyond its effects on gastric acid, were there any notable observations regarding gastrin levels with CS-526 treatment?

A6: CS-526 demonstrated a minimal impact on serum and antral gastrin levels in rats. Even at higher doses, CS-526 caused only a slight elevation in serum gastrin, whereas lansoprazole caused significant increases. This suggests that CS-526 may have a less pronounced effect on gastrin regulation compared to some existing PPIs. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。